molecular formula C16H14N2O5 B11059122 N-(5-acetyl-2-methoxyphenyl)-3-nitrobenzamide

N-(5-acetyl-2-methoxyphenyl)-3-nitrobenzamide

Cat. No.: B11059122
M. Wt: 314.29 g/mol
InChI Key: ILXKIWYWPDZDEV-UHFFFAOYSA-N
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Description

N-(5-acetyl-2-methoxyphenyl)-3-nitrobenzamide is an organic compound with a complex structure that includes acetyl, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-2-methoxyphenyl)-3-nitrobenzamide typically involves multiple steps. One common method includes the nitration of a precursor compound, followed by acetylation and methoxylation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-2-methoxyphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The acetyl group can be reduced to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions may involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the methoxy group can result in various substituted benzamides.

Scientific Research Applications

N-(5-acetyl-2-methoxyphenyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-acetyl-2-methoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetyl and methoxy groups can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: Similar structure but lacks the nitro group.

    N-(2-acetyl-5-methoxyphenyl)acetamide: Similar structure but with different functional group positions.

Uniqueness

N-(5-acetyl-2-methoxyphenyl)-3-nitrobenzamide is unique due to the presence of both the nitro and acetyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

N-(5-acetyl-2-methoxyphenyl)-3-nitrobenzamide

InChI

InChI=1S/C16H14N2O5/c1-10(19)11-6-7-15(23-2)14(9-11)17-16(20)12-4-3-5-13(8-12)18(21)22/h3-9H,1-2H3,(H,17,20)

InChI Key

ILXKIWYWPDZDEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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